molecular formula C5H10N2O4 B1329388 Glycyl-L-serine CAS No. 7361-43-5

Glycyl-L-serine

Cat. No.: B1329388
CAS No.: 7361-43-5
M. Wt: 162.14 g/mol
InChI Key: BCCRXDTUTZHDEU-VKHMYHEASA-N
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Description

Glycyl-L-serine: is a dipeptide composed of glycine and L-serine, connected by a peptide bond. It is a naturally occurring compound with the chemical formula C5H10N2O4 and a molecular weight of 162.14 g/mol . This compound is a white crystalline powder that is highly soluble in water . This compound is known for its potential physiological activity and is used in various scientific research applications.

Mechanism of Action

Target of Action

Glycyl-L-serine is a dipeptide composed of glycine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . This compound’s primary targets are the enzymes involved in these physiological processes and cell-signaling pathways.

Mode of Action

This compound interacts with its targets, primarily enzymes, to influence various biochemical processes. For instance, it has been found that a serine hydroxymethyltransferase (SHMT) from the methanol-using Arthrobacter sp. shows increased activity in the presence of this compound . This interaction results in changes in the enzyme’s activity, which can lead to alterations in the metabolic pathways that the enzyme is involved in.

Biochemical Pathways

This compound is involved in several biochemical pathways. One of the key pathways is the synthesis of L-serine, where this compound acts as a precursor . This pathway can be linked to the GABA shunt via transamination reactions and via participation of the same reductase for both glyoxylate and succinic semialdehyde . The production of L-serine is crucial for cell proliferation and development, as well as for the formation of sphingolipids in the central nervous system .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it can interact with its target enzymes . The metabolism and excretion of this compound would largely depend on the specific enzymes and transporters it interacts with in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of L-serine . L-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules essential for cell proliferation, growth, differentiation, and function . Therefore, the action of this compound can have significant effects on these cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the SHMT enzyme from Arthrobacter sp., which interacts with this compound, was found to be optimal at pH 7.8 and 45 °C Therefore, changes in environmental conditions such as pH and temperature could potentially influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-serine can be synthesized through the condensation reaction of glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired dipeptide . The use of automated peptide synthesizers has streamlined this process, allowing for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Uniqueness of Glycyl-L-serine: this compound is unique due to its specific combination of glycine and L-serine, which imparts distinct chemical and biological properties. The presence of the hydroxyl group in L-serine allows for additional hydrogen bonding and interactions, making this compound particularly useful in studies of protein structure and function .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRXDTUTZHDEU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315712
Record name L-Serine, N-glycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7361-43-5
Record name L-Serine, N-glycyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7361-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, N-glycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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